molecular formula C25H24F3N5O5 B2960818 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922045-69-0

3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Numéro de catalogue: B2960818
Numéro CAS: 922045-69-0
Poids moléculaire: 531.492
Clé InChI: SVPCJWYRGYFZQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. This scaffold is substituted with a 3-(trifluoromethyl)benzyl group at position 5 and linked via an ethyl chain to a 3,4,5-trimethoxybenzamide moiety.

Propriétés

IUPAC Name

3,4,5-trimethoxy-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N5O5/c1-36-19-10-16(11-20(37-2)21(19)38-3)23(34)29-7-8-33-22-18(12-31-33)24(35)32(14-30-22)13-15-5-4-6-17(9-15)25(26,27)28/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPCJWYRGYFZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the expression levels of its targets

Activité Biologique

The compound 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, providing insights into its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25F3N4O3C_{26}H_{25}F_{3}N_{4}O_{3}. Its structure includes multiple functional groups that may contribute to its biological activity:

  • Trimethoxy group : Potentially enhances solubility and bioavailability.
  • Trifluoromethyl group : Known to influence metabolic stability and lipophilicity.
  • Pyrazolo[3,4-d]pyrimidine moiety : Associated with various pharmacological activities including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those related to the compound . For instance, compounds containing a pyrazole scaffold have shown significant inhibitory effects on various cancer cell lines:

  • In vitro studies : The compound has been evaluated against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated IC50 values in the low micromolar range, suggesting potent antiproliferative effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54949.85Induction of apoptosis
Compound BMDA-MB-2310.07Autophagy induction
Compound CHepG21.30Cyclin-dependent kinase inhibition

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2. Further studies are needed to elucidate the specific pathways affected by this compound.

Study 1: Synthesis and Evaluation of Related Compounds

A study conducted by Fan et al. (2022) explored a series of pyrazole derivatives for their anticancer properties. Among them, compounds similar to This compound exhibited notable cytotoxicity against A549 cell lines with IC50 values comparable to well-known chemotherapeutic agents .

Study 2: Mechanistic Insights

Zheng et al. (2022) investigated the mechanism of action for pyrazole derivatives in inhibiting cancer cell proliferation. The results indicated that these compounds could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at G1/S phase .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Trifluoromethyl vs. Halogen Substitutions : The 3-(trifluoromethyl)benzyl group (target compound) offers greater metabolic resistance compared to 2-fluorobenzyl () but may increase steric hindrance .

Computational and Bioactivity Comparisons

Similarity Metrics and Docking Affinity

  • Tanimoto Coefficients : Structural similarity analysis using Morgan fingerprints (Tanimoto ≥0.5) groups compounds with shared Murcko scaffolds, enabling direct comparison of binding affinities . The target compound’s trimethoxybenzamide may cluster separately from analogues with smaller substituents (e.g., 2-ethoxy in ), suggesting divergent bioactivity profiles .
  • Docking Variability: Minor substituent changes (e.g., methoxy vs. ethoxy) alter interactions with binding pockets. For example, the 3,4,5-trimethoxy group’s bulk may reduce affinity for compact active sites compared to 4-(trifluoromethyl)benzamide () .

Bioactivity Clustering

demonstrates that compounds with similar structural motifs cluster by bioactivity. The target compound’s trifluoromethyl and methoxy groups likely position it within a cluster of kinase inhibitors, whereas analogues with aliphatic amides () may exhibit reduced potency due to weaker target interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.